

A Comprehensive Technical Guide to 1,2-Dimethoxybenzene

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Compound of Interest

Compound Name: Veratrole

Cat. No.: B1683551

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a thorough overview of 1,2-dimethoxybenzene, a versatile aromatic compound widely utilized in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role as a building block in the creation of complex molecules.

Core Chemical Identity

CAS Number: 91-16-7[1][2]

IUPAC Nomenclature: 1,2-dimethoxybenzene[2][3]

Commonly known by its trivial name, **veratrole**, 1,2-dimethoxybenzene is also referred to as pyrocatechol dimethyl ether.[1][3] It is an organic compound with the chemical formula $C_8H_{10}O_2$. [3][4] This colorless liquid possesses a characteristic pleasant and aromatic odor.[5][6]

Physicochemical Properties

1,2-dimethoxybenzene is characterized by the following properties, which are crucial for its application in various experimental and industrial settings.

Property	Value	References
Molecular Weight	138.16 g/mol	[1][3]
Melting Point	22-23 °C	[4]
Boiling Point	206-207 °C	[4][7]
Density	1.084 g/mL at 25 °C	[6][7]
Refractive Index	n _{20/D} 1.533	[7]
Solubility	Slightly soluble in water; miscible with ethanol, ether, and acetone.	[6][7]
Flash Point	92 °C	[6]

Synthesis Methodologies

Several methods are employed for the synthesis of 1,2-dimethoxybenzene, with the choice of route often depending on the availability of starting materials, desired yield, and scalability. The most common synthetic pathways start from catechol, guaiacol, or o-aminoanisole.[2]

Starting Material	Key Reagents	Typical Yield	Notes	References
Catechol	Dimethyl sulfate, Sodium hydroxide	High	A widely used and high-yielding method. The reaction involves the methylation of both hydroxyl groups of catechol.	[2][8]
Catechol	Chloromethane, Strong base (e.g., NaOH, KOH)	~95%	Reaction is carried out in a high-pressure reactor.	[3][9]
Guaiacol	Methylation reagents	High	Guaiacol is the monomethyl ether of catechol. This method completes the methylation to form veratrole.	[2][3]
o-Anisidine	Diazotization followed by hydrolysis and methylation	-	A multi-step process involving the conversion of the amino group to a hydroxyl group, which is then methylated.	[2]

Experimental Protocols

Synthesis of 1,2-Dimethoxybenzene from Catechol

This protocol describes a common laboratory-scale synthesis of 1,2-dimethoxybenzene using catechol and dimethyl sulfate.

Materials:

- Catechol
- Dimethyl sulfate (Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood)
- Sodium hydroxide
- Water
- Reaction vessel with stirring and temperature control
- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- In a reaction vessel, dissolve catechol in an aqueous solution of sodium hydroxide.
- While stirring vigorously, add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature below a specified limit to control the exothermic reaction.
- After the addition is complete, heat the mixture to reflux for a set period to ensure the completion of the reaction.
- Cool the reaction mixture and transfer it to a separatory funnel.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic extracts and wash them with water and brine to remove any remaining impurities.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

- Filter the mixture and remove the solvent by rotary evaporation.
- Purify the crude product by distillation under reduced pressure to obtain pure 1,2-dimethoxybenzene.

Role in Drug Development and Organic Synthesis

1,2-dimethoxybenzene is a valuable precursor in the synthesis of a wide array of pharmaceutical active ingredients (APIs) and other complex organic molecules.^[6]^[10] Its electron-rich aromatic ring is readily susceptible to electrophilic aromatic substitution, making it a versatile building block.

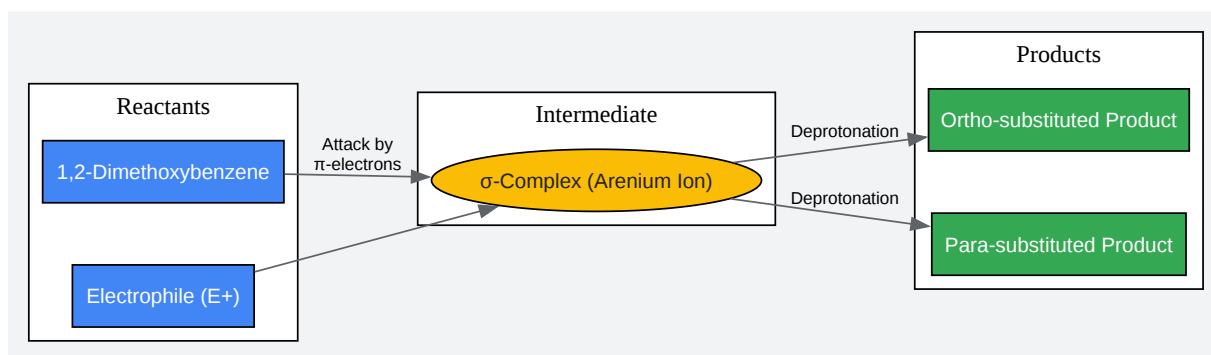
Key applications include:

- Synthesis of Isoboride: Used in the treatment of angina and arrhythmia.^[10]
- Synthesis of Tetrahydropalmatine: A hypnotic and analgesic drug.^[10]
- Fungicide Production: It is a crucial intermediate in the synthesis of the fungicide enoxymorpholine.^[10]
- Flavor and Fragrance Industry: Its pleasant aroma makes it a component in various flavors and fragrances.^[6]

Logical Relationships and Experimental Workflows

Electrophilic Aromatic Substitution of 1,2-Dimethoxybenzene

The two methoxy groups on the benzene ring are ortho, para-directing and activating, meaning they direct incoming electrophiles to the positions ortho and para to them and increase the rate of reaction. This directing effect is a fundamental concept in its application in organic synthesis.

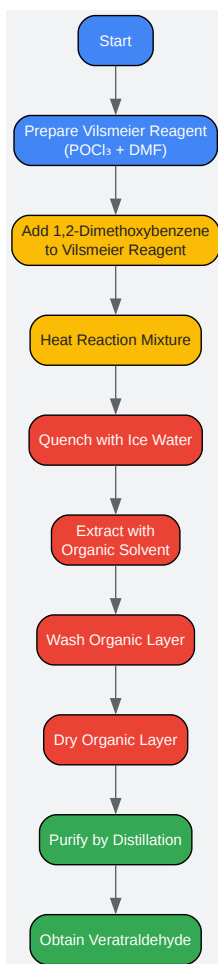


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Mechanism of electrophilic aromatic substitution on 1,2-dimethoxybenzene.

Experimental Workflow: Synthesis of Veratraldehyde from 1,2-Dimethoxybenzene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 1,2-dimethoxybenzene to produce veratraldehyde (3,4-dimethoxybenzaldehyde), a key intermediate in various syntheses.



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Workflow for the synthesis of veratraldehyde via the Vilsmeier-Haack reaction.

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